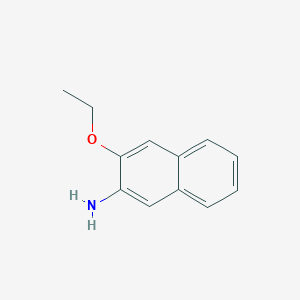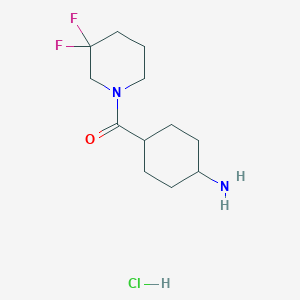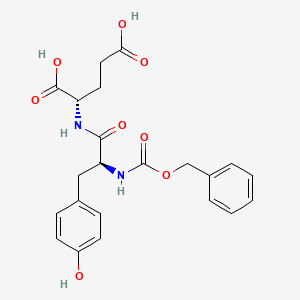
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- is a chemical compound with a complex structure that includes a benzenemethanamine backbone, a tert-butyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzenemethanamine Backbone: This step involves the reaction of benzyl chloride with ammonia or an amine to form benzenemethanamine.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-ethyl-
- Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-chloro-
- Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-methyl-
Uniqueness
Benzenemethanamine, alpha-(1,1-dimethylethyl)-3-fluoro-, (alphaR)- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
CAS No. |
473733-21-0 |
|---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
(1R)-1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
ONHZOAAJDYSRRQ-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC(=CC=C1)F)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















